molecular formula C19H26ClNO B1665495 ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride CAS No. 102320-71-8

ethyl-[4-(5-phenylpentoxy)phenyl]azanium;chloride

Cat. No.: B1665495
CAS No.: 102320-71-8
M. Wt: 319.9 g/mol
InChI Key: NVSOKPVDLGFACM-UHFFFAOYSA-N
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Description

Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride is a bioactive chemical compound with the molecular formula C19H26ClNO and a molecular weight of 319.87 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride typically involves the reaction of aniline derivatives with ethylating agents and phenylpentyloxy compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Types of Reactions:

    Oxidation: Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other bioactive compounds.

    Biology: Employed in studies involving cell signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Aniline, N-ethyl-p-(4-phenylbutyloxy)-, hydrochloride
  • Aniline, N-ethyl-p-(6-phenylhexyloxy)-, hydrochloride
  • Aniline, N-ethyl-p-(3-phenylpropyloxy)-, hydrochloride

Comparison: Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride is unique due to its specific phenylpentyloxy substitution, which may confer distinct bioactive properties compared to similar compounds with different chain lengths or substitutions.

Properties

CAS No.

102320-71-8

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

N-ethyl-4-(5-phenylpentoxy)aniline;hydrochloride

InChI

InChI=1S/C19H25NO.ClH/c1-2-20-18-12-14-19(15-13-18)21-16-8-4-7-11-17-9-5-3-6-10-17;/h3,5-6,9-10,12-15,20H,2,4,7-8,11,16H2,1H3;1H

InChI Key

NVSOKPVDLGFACM-UHFFFAOYSA-N

SMILES

CC[NH2+]C1=CC=C(C=C1)OCCCCCC2=CC=CC=C2.[Cl-]

Canonical SMILES

CCNC1=CC=C(C=C1)OCCCCCC2=CC=CC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aniline, N-ethyl-p-(5-phenylpentyloxy)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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